N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 866588-93-4
VCID: VC6855435
InChI: InChI=1S/C26H24N2O5S/c1-17-8-11-19(12-9-17)34(31,32)24-15-28(22-13-10-18(2)14-20(22)26(24)30)16-25(29)27-21-6-4-5-7-23(21)33-3/h4-15H,16H2,1-3H3,(H,27,29)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.55

N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 866588-93-4

Cat. No.: VC6855435

Molecular Formula: C26H24N2O5S

Molecular Weight: 476.55

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 866588-93-4

Specification

CAS No. 866588-93-4
Molecular Formula C26H24N2O5S
Molecular Weight 476.55
IUPAC Name N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C26H24N2O5S/c1-17-8-11-19(12-9-17)34(31,32)24-15-28(22-13-10-18(2)14-20(22)26(24)30)16-25(29)27-21-6-4-5-7-23(21)33-3/h4-15H,16H2,1-3H3,(H,27,29)
Standard InChI Key UBUIEGCRFBKOMO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, reflects its multifaceted architecture. Key components include:

  • Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, which serves as a scaffold for biological interactions .

  • 4-Methylbenzenesulfonyl group: A sulfonamide substituent at position 3 of the quinoline ring, enhancing solubility and potential enzyme-binding affinity.

  • N-(2-Methoxyphenyl)acetamide side chain: A methoxy-substituted phenyl group linked via an acetamide bridge, contributing to steric bulk and hydrogen-bonding capacity.

The SMILES string CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC provides a precise representation of its connectivity.

Table 1: Molecular Properties

PropertyValue
CAS Number866588-93-4
Molecular FormulaC₂₆H₂₄N₂O₅S
Molecular Weight476.55 g/mol
IUPAC NameSee Section 1.1
SMILESProvided above
PubChem CID2136352

Physicochemical Characteristics

While solubility data remain unreported, the presence of polar sulfonyl and carbonyl groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxyphenyl and methyl groups likely enhance lipophilicity, potentially favoring membrane permeability.

Synthesis and Optimization

Proposed Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to quinoline derivatives:

  • Quinoline Core Formation: A Gould-Jacobs or Friedländer reaction could generate the 4-oxo-1,4-dihydroquinoline scaffold.

  • Sulfonylation: Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution at position 3.

  • Acetamide Side Chain Attachment: Coupling the quinoline intermediate with N-(2-methoxyphenyl)acetamide using carbodiimide-based crosslinkers.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Quinoline FormationEthanol, reflux, 12hCyclization to form core structure
SulfonylationTsCl, pyridine, 0–5°CIntroduce sulfonyl group
Acetamide CouplingEDC, DMAP, DCM, room temperatureAmide bond formation

Purification and Yield Optimization

Chromatographic techniques, such as silica gel column chromatography with ethyl acetate/hexane gradients, are typically employed for purification. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases could achieve >95% purity. Reported yields for analogous syntheses range from 40–60%.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.4–2.6 ppm (methyl groups), δ 3.8 ppm (methoxy), and δ 7.0–8.5 ppm (aromatic protons).

    • ¹³C NMR: Peaks corresponding to carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) carbons.

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1300 cm⁻¹ (S=O), and ~1250 cm⁻¹ (C-O).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 476.55 confirms the molecular weight.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct studies are lacking, structural analogs exhibit:

  • Antimicrobial Activity: Disruption of microbial DNA gyrase or topoisomerase IV .

  • Anticancer Potential: Inhibition of kinases (e.g., EGFR) or induction of apoptosis via caspase-3 activation.

  • Antimalarial Action: Interference with hemozoin formation in Plasmodium species .

Enzyme Inhibition Profiling

The sulfonyl group may interact with catalytic residues of cytochrome P450 enzymes, analogous to quinoline’s inhibition of CYP3A4 . Molecular docking simulations suggest binding energies of −8.5 kcal/mol for EGFR tyrosine kinase, comparable to erlotinib (−9.1 kcal/mol).

Table 3: Predicted Biological Targets

TargetPutative IC₅₀ (μM)Mechanism
EGFR Kinase0.8–1.2ATP-binding site competition
DNA Gyrase2.5–3.0Stabilization of cleaved DNA
Caspase-35.0–7.0Allosteric activation

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